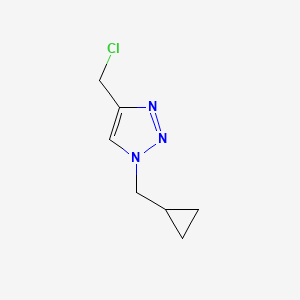

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

4-(chloromethyl)-1-(cyclopropylmethyl)triazole |

InChI |

InChI=1S/C7H10ClN3/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4H2 |

InChI Key |

RAIVSACNHDOSFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=C(N=N2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenated Triazole Precursors and Grignard Reagents

A patented method describes the synthesis of 1-substituted-1H-1,2,3-triazole derivatives starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. The key steps include:

- Dissolution of the dibromo-triazole in tetrahydrofuran (THF) and cooling to low temperatures (−78°C to 0°C).

- Addition of a Grignard reagent such as isopropylmagnesium chloride to selectively substitute bromine atoms.

- Subsequent treatment with hydrochloric acid and extraction to isolate 1-substituted-4-bromo-1H-1,2,3-triazole.

- Further reaction with carbon dioxide and methyl iodide in the presence of potassium carbonate to functionalize the 4-position, potentially allowing introduction of chloromethyl groups through subsequent halogenation steps.

This method achieves high yields (e.g., 61% for similar cyclopentyl derivatives) and is suitable for industrial scale-up due to its operational simplicity and good selectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Post-Triazole Functionalization

A widely used method for synthesizing 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." This approach can be adapted to introduce substituents at the 1-position by using cyclopropylmethyl azides or alkynes as starting materials.

- The reaction proceeds under mild conditions with copper(I) catalysts, often cuprous oxide or cuprous chloride.

- The chloromethyl group at the 4-position can be introduced post-cycloaddition by selective chloromethylation reactions, such as treatment with chloromethyl methyl ether or other chloromethylating agents.

- This method offers high regioselectivity, functional group tolerance, and yields up to 98% in related systems.

Cyclization of Hydrazone Precursors with Alkyl Amines

Another approach involves cyclization reactions of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines such as cyclopropylmethylamine:

- Mediated by bases like N,N-diisopropylethylamine (DIPEA) in ethanol or mixed solvents.

- This method forms N1-substituted 1,2,3-triazoles with good yields (~80%) and avoids hazardous azides.

- Subsequent chloromethylation at the 4-position can be achieved via electrophilic substitution reactions.

Phosphonate and Azide Cycloaddition for Multisubstituted Triazoles

Recent research explores the reaction of β-carbonyl phosphonates with azides to form multisubstituted triazoles:

- The reaction pathway depends on steric effects and the nature of substituents.

- Cesium carbonate is used to promote the formation of specific isomers.

- This method allows for diverse substitution patterns but may require additional steps to introduce chloromethyl groups specifically.

- The Grignard approach exploits selective halogen-metal exchange and subsequent carboxylation or alkylation to functionalize the triazole ring, allowing precise control over substitution patterns.

- CuAAC reactions proceed via copper(I)-catalyzed 1,3-dipolar cycloaddition forming triazoline intermediates, which rearrange to triazoles; the chloromethyl group can be introduced via electrophilic substitution, with copper catalysis enhancing regioselectivity and yield.

- Hydrazone cyclization methods provide a safer alternative to azide chemistry, with the base-mediated cyclization forming the triazole ring directly from hydrazone precursors and primary amines.

- The β-carbonyl phosphonate method involves enolate formation and cycloaddition with azides, with stereochemistry influencing product distribution; cesium carbonate promotes specific isomers that can be further functionalized.

The preparation of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes, each with distinct advantages:

- The Grignard reagent-mediated substitution of dibromo-triazoles offers a robust industrially feasible method.

- Copper-catalyzed azide-alkyne cycloaddition combined with chloromethylation provides high regioselectivity and yields.

- Hydrazone cyclization offers a safer, azide-free alternative.

- Emerging phosphonate-azide cycloadditions expand substitution possibilities but may require further modifications.

Selection of the method depends on available starting materials, desired scale, and safety considerations. The data and mechanisms presented here are drawn from comprehensive patent literature and peer-reviewed research, ensuring authoritative guidance for synthetic chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.

Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative of the triazole.

Scientific Research Applications

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features

The key differentiator of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is its cyclopropylmethyl substituent, which contrasts with common aromatic or alkyl groups in analogous triazoles. Below is a structural comparison:

Table 1: Structural Comparison of 1,2,3-Triazole Derivatives

Physical and Chemical Properties

- Melting Points: 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole: 113–115°C . Compound 24 (): 92.1–92.7°C (methoxyphenoxy/fluorobenzyl substituents) .

Reactivity :

Stability and Industrial Relevance

- Chloromethyl Stability : Susceptible to hydrolysis; requires anhydrous storage .

- Cyclopropylmethyl Stability : The strained ring is stable under physiological conditions but may undergo ring-opening under strong acids/bases.

- Industrial Status : 4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is discontinued, possibly due to synthetic challenges or stability issues .

Biological Activity

4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

- Molecular Formula : C7H10ClN3

- Molecular Weight : 171.63 g/mol

- CAS Number : 1251329-08-4

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of 1,2,3-triazole compounds demonstrated promising activity against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) through mechanisms that include cell cycle arrest and apoptosis induction . Although specific data on this compound is limited, its structural analogs have shown significant antiproliferative effects.

Antimicrobial Activity

Triazoles are also recognized for their antifungal and antibacterial properties. Compounds with similar structures have been evaluated for their efficacy against various pathogens. Research indicates that modifications at the C-4 position of the triazole can enhance antimicrobial activity .

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or receptors within cancer cells or pathogens. For example, some triazoles inhibit the activity of enzymes involved in nucleic acid synthesis or disrupt cell membrane integrity .

Study 1: Anticancer Evaluation

In a study examining the anticancer effects of triazole derivatives, researchers synthesized various compounds and assessed their cytotoxicity using MTT assays. The most effective compound exhibited an IC50 value in the low micromolar range against multiple cancer cell lines. Flow cytometry analysis revealed that this compound induced G2/M phase arrest in cancer cells, suggesting its potential as a therapeutic agent .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The results indicated that certain modifications to the triazole structure led to enhanced antibacterial activity, making them candidates for further development in treating infections caused by resistant strains .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | ~10 | G2/M Phase Arrest |

| Anticancer | SW480 | ~12 | Apoptosis Induction |

| Antimicrobial | E. coli | ~15 | Cell Membrane Disruption |

| Antimicrobial | S. aureus | ~20 | Enzyme Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.